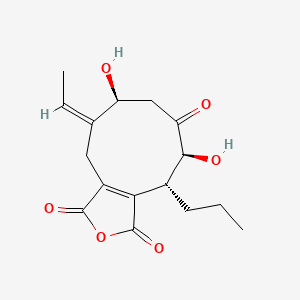

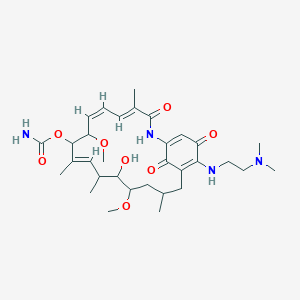

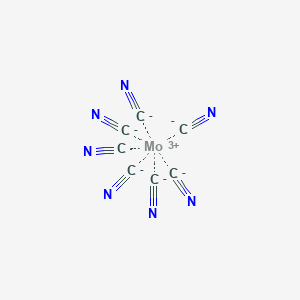

![molecular formula C35H40N4O6 B1235334 methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate CAS No. 19792-68-8](/img/structure/B1235334.png)

methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate, also known as Methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate, is a useful research compound. Its molecular formula is C35H40N4O6 and its molecular weight is 612.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antioxidant Properties

Bilirubin, within the normal physiological range, serves as the most powerful antioxidant in the serum . This antioxidant property can be harnessed in various therapeutic applications, particularly in conditions characterized by oxidative stress .

Cardiovascular Health

Bilirubin plays a key role in cardiovascular health . It has been observed that serum free bilirubin concentration has significant effects on morbidity and mortality in cardiovascular disease .

Diabetes Management

There is evidence that bilirubin concentration impacts diabetes . It is suggested that manipulation of serum bilirubin levels could be a potential therapeutic target for diabetes .

Obesity and Metabolic Syndrome

Bilirubin concentration also affects obesity and metabolic syndrome . This suggests that bilirubin could be used in the management of these conditions .

Drug Delivery

Recent developments in nanoparticle drug delivery, biosynthetic strategies, and drug synthesis have opened new avenues for applying bilirubin as a pharmaceutical agent . This could revolutionize the way drugs are delivered in the body, improving their efficacy and reducing side effects .

Toxicological Biomarker

Bilirubin is a toxicological biomarker for hemolysis and liver diseases . This makes it a valuable tool in the diagnosis and monitoring of these conditions .

Nanoscale Analysis

A versatile fluorometric method for nanoscale analysis of bilirubin has been developed, based on its highly specific binding to the recombinant bifunctional protein HELP–UnaG (HUG) . This method is sensitive, accurate, and remarkably robust, allowing analysis at various conditions .

Translational and Precision Medicine

The nanoscale analysis of bilirubin is suitable for the uniform assessment of bilirubin in translational and precision medicine . It can detect differences in human bilirubinemia related to sex and UGT1A1 polymorphisms .

Mécanisme D'action

Target of Action

Dimethyl bilirubin, also known as Bilirubin dimethyl diester, primarily targets nuclear receptors and drives gene transcription . It is a metabolic product of heme, and an increase in its level may be toxic to the body .

Mode of Action

It is believed that it involves both nuclear factor erythroid-derived 2-related factor (nrf2)–dependent and independent pathways . These pathways lead to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .

Biochemical Pathways

Bilirubin is formed by the breakdown of heme present in hemoglobin, myoglobin, cytochromes, catalase, peroxidase, and tryptophan pyrrolase . Eighty percent of the daily bilirubin production is derived from hemoglobin . The remaining 20 percent is contributed by other hemoproteins and a rapidly turning-over small pool of free heme . Enhanced bilirubin formation is found in all conditions associated with increased red cell turnover such as intramedullary or intravascular hemolysis .

Pharmacokinetics

It is known that bilirubin is transported from the spleen to the liver and excreted into bile . Hyperbilirubinemia results from the increase of bilirubin concentrations in plasma .

Result of Action

The molecular and cellular effects of dimethyl bilirubin’s action are complex. At the cellular level, bilirubin exerts its toxic effect by disturbing the normal functioning of neuronal cells . Bilirubin’s presence can cause certain inflammatory responses, resulting in the activation of proinflammatory cytokines . Additionally, research has demonstrated that bilirubin can negatively affect auditory abilities .

Action Environment

The action, efficacy, and stability of dimethyl bilirubin can be influenced by various environmental factors. For instance, the presence of other substances that share its metabolic pathway can affect its detoxification and elimination . Furthermore, the physiological environment, such as pH and temperature, can also impact the solubility and stability of bilirubin .

Propriétés

IUPAC Name |

methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N4O6/c1-9-22-21(6)34(42)39-29(22)16-27-20(5)25(12-14-33(41)45-8)31(37-27)17-30-24(11-13-32(40)44-7)19(4)26(36-30)15-28-18(3)23(10-2)35(43)38-28/h9-10,15-16,36-37H,1-2,11-14,17H2,3-8H3,(H,38,43)(H,39,42)/b28-15-,29-16- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZUXDQSJUVVTL-FLZZTMJYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)OC)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)C=C4C(=C(C(=O)N4)C=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)OC)CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)/C=C\4/C(=C(C(=O)N4)C=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19792-68-8 |

Source

|

| Record name | Bilirubin dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019792688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What makes the properties of the synthesized C-(10)-gem-dimethyl bilirubin analogs "unusual"?

A1: Unfortunately, the abstracts do not elaborate on what constitutes these unusual properties. We would need to examine the full research paper [, ] to understand the specific differences between these analogs and naturally occurring bilirubin in terms of their chemical behavior or biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

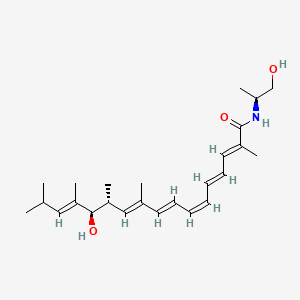

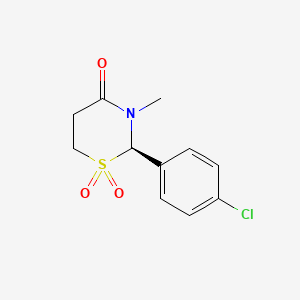

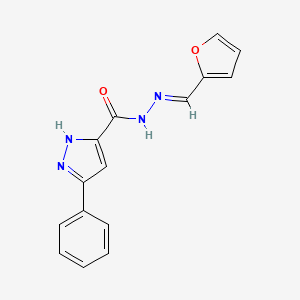

![Ethyl 5-acetyl-2-({[2-(2-ethoxybenzylidene)hydrazino]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B1235262.png)

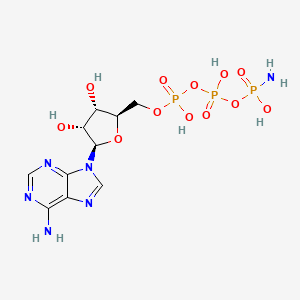

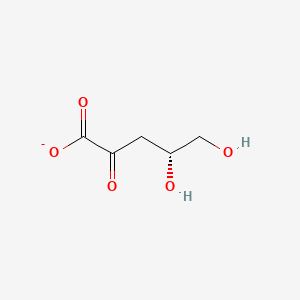

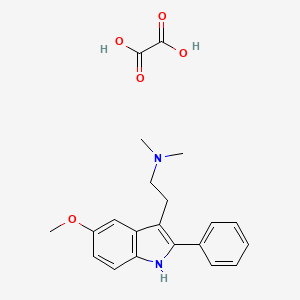

![2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxy-N-(4-methylphenyl)acetamide](/img/structure/B1235266.png)

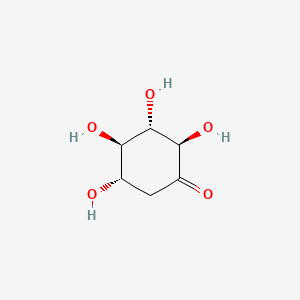

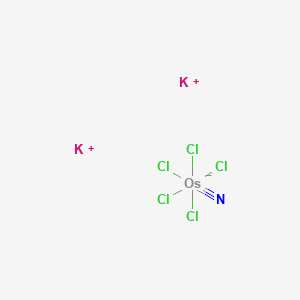

![6-Hydroxybicyclo[2.2.2]octane-2-one](/img/structure/B1235270.png)